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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the
extraction, and quantification of laricitrin, a bioactive flavonol, from Vitis vinifera (common
grape vine). Laricitrin and its glycosides are found in purple grape varieties but are absent in
white ones.[1][2] These compounds are of interest due to their potential health benefits. The
primary source material for extraction is grape pomace, the residue comprising skins, seeds,
and stems remaining after winemaking.[1] This by-product is a rich source of polyphenols, with
flavonoids concentrated in the skins and seeds.[3]

Biosynthesis of Laricitrin in Vitis vinifera

Laricitrin is synthesized in grapes via the phenylpropanoid pathway, a complex metabolic
route that produces a variety of flavonoids. Understanding this pathway provides context for the
presence of laricitrin and other related flavonols in the plant material.
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Caption: Simplified flavonoid biosynthesis pathway leading to Laricitrin.

Application Notes
Source Material

Grape pomace is the most viable raw material for laricitrin extraction.[1] Phenolic composition
can vary significantly based on the grape cultivar, geographical origin, and winemaking
technology used.[4] Laricitrin, along with syringetin, is a flavonol predominantly found in red
grape varieties.[2]

Extraction Techniques Overview

Several methods can be employed to extract flavonoids from grape pomace. The choice of
method impacts yield, purity, and environmental footprint.
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» Conventional Solvent Extraction (Maceration): This traditional method involves soaking the
plant material in a solvent. While simple, it often requires longer extraction times and larger
solvent volumes.[5] Optimized conditions for conventional extraction from grape marc have
been identified as 60% ethanol with a pH of 2, a solvent-to-solid ratio of 50:1, and extraction
for 16 hours at approximately 49°C.[6]

o Ultrasound-Assisted Extraction (UAE): UAE uses acoustic cavitation to disrupt cell walls,
enhancing solvent penetration and reducing extraction time and temperature.[5][7] This
method is considered more efficient and environmentally friendly.[6] Optimal conditions for
UAE from grape marc are 60% ethanol (pH 2), a 50:1 solvent-to-solid ratio, and sonication
for around 5 minutes at 60°C.[6]

o Enzyme-Assisted Extraction (EAE): EAE utilizes enzymes like pectinases and cellulases to
break down the plant cell wall, facilitating the release of intracellular compounds.[4] This
"green” technique can be highly selective. For flavonoid glucosides, it is crucial to use
enzyme preparations with low or no activity of enzymes that could hydrolyze the glycosidic
bonds.[8] An optimized EAE method for flavonoids from grape skins used the enzyme
preparation Lallzyme EX-V at 45°C for 3 hours at pH 2.0.[4]

Quantitative Data

The yield of laricitrin is dependent on the Vitis vinifera variety and the extraction methodology.
The following tables summarize quantitative yields reported in the literature and compare the
parameters of different extraction techniques.

Table 1: Quantitative Yield of Laricitrin from Vitis vinifera Pomace

Grape ) Extraction ]
. Material Compound Yield Reference

Variety Method
Convention
al Solvent 56.19 +4.78

. Extraction L pgl/g of

Graciano Pomace Laricitrin . [9]
(55% dried
Ethanol, extract
50°C, 5h)
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| Not Specified | Red Grape Pomace | Not Specified | Laricitrin-3-glucoside | 220 ppm |[10] |

Table 2: Comparison of Optimized Extraction Parameters for Flavonoids from Vitis vinifera

. Ultrasound- .
Conventional ] ] Enzyme-Assisted
Parameter . Assisted Extraction .
Extraction Extraction (EAE)
(UAE)
Solvent 60% Ethanol 60% Ethanol Aqueous Buffer
pH 2.0 2.0 2.0
Temperature 49.2 °C 60 °C 45 °C
Time 16 hours 5.05 minutes 3 hours
Liquid-to-Solid Ratio 50:1 mL/g 50:1 mL/g Not Specified
N Ultrasonic Amplitude: Enzyme: Lallzyme
Additional Parameters
100% EX-V (10.52 mg/qg)

| Reference |[6] |[6] |[4] |

Experimental Protocols

The following protocols provide a comprehensive workflow for the extraction and quantification
of laricitrin from Vitis vinifera pomace, with a focus on the efficient UAE method.
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Caption: General experimental workflow for laricitrin extraction and analysis.

Protocol 1: Sample Preparation

This protocol details the preparation of dried grape pomace powder suitable for extraction.
Materials and Equipment:

» Fresh grape pomace (Vitis vinifera, red variety)

¢ Air-drying oven or freeze-dryer

e Grinder or mill

e Sieves (125 pm and 250 pm)
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 Airtight storage container
Procedure:

e Drying: Spread the fresh grape pomace in a thin layer on trays. Dry the material at a
controlled temperature (e.g., 25-40°C) until a constant mass is achieved.[4] Alternatively,
freeze-dry the pomace to better preserve heat-sensitive compounds.

e Grinding: Grind the dried pomace into a fine powder using a laboratory mill.

e Sieving: Sieve the ground powder to obtain a uniform particle size, typically between 125
and 250 um, to ensure consistent extraction efficiency.[4]

o Storage: Store the resulting powder in a labeled, airtight container in a cool, dark, and dry
place (e.g., 2°C) until extraction.[4]

Protocol 2: Ultrasound-Assisted Extraction (UAE) of
Laricitrin

This protocol is based on optimized conditions for flavonoid extraction from grape marc.[6]

Materials and Equipment:

Dried grape pomace powder (from Protocol 1)

e 60% (v/v) Ethanol in deionized water

» Hydrochloric acid (HCI) or other suitable acid to adjust pH

e pH meter

o Ultrasonic bath or probe sonicator

o Beakers or flasks

o Centrifuge and centrifuge tubes

« Filter paper (e.g., Whatman No. 1)
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« Rotary evaporator

Procedure:

Solvent Preparation: Prepare a 60% ethanol-water solution. Adjust the pH to 2.0 using HCI.

Extraction Setup: Weigh 1 gram of the dried pomace powder and place it into a beaker or
flask.

Solvent Addition: Add 50 mL of the pH-adjusted 60% ethanol solution to the powder,
achieving a 50:1 liquid-to-solid ratio.[6]

Sonication: Place the vessel in an ultrasonic bath or use a probe sonicator. Set the
temperature to 60°C and apply ultrasound (e.g., 100% amplitude) for 5-6 minutes.[6]

Separation: After sonication, separate the solid residue from the liquid extract.
o Centrifugation: Centrifuge the mixture at high speed (e.g., 5000 x g for 10 minutes).

o Filtration: Decant the supernatant and filter it through filter paper to remove any remaining
fine particles.

Solvent Removal: Concentrate the filtered extract by removing the ethanol-water solvent
using a rotary evaporator under reduced pressure at a temperature below 40°C.

Final Product: The resulting concentrated paste is the crude laricitrin-rich extract. Re-
dissolve a known quantity in a suitable solvent (e.g., methanol/water 80:20, v/v) for
subsequent analysis.[11]

Protocol 3: Quantification of Laricitrin by HPLC-DAD

This protocol outlines a general method for the analysis of flavonoids, which can be optimized

for laricitrin quantification. A commercial laricitrin standard is required for accurate

guantification.

Materials and Equipment:

e HPLC system with a Diode Array Detector (DAD)
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Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 pum particle size)

Crude extract (from Protocol 2) dissolved in mobile phase

Laricitrin standard

HPLC-grade solvents: Acetonitrile (Solvent A), Water with 0.1% Formic Acid (Solvent B)

Syringe filters (0.45 pm)
Procedure:

o Standard Preparation: Prepare a stock solution of the laricitrin standard in methanol. Create
a series of dilutions to generate a calibration curve (e.g., 1 to 100 pg/mL).

o Sample Preparation: Dilute the re-dissolved crude extract (from Protocol 2) with the initial
mobile phase and filter it through a 0.45 um syringe filter before injection.

o Chromatographic Conditions:

o

Column: C18 reversed-phase.

o Mobile Phase: A gradient elution is typically used. For example:
» Solvent A: Acetonitrile

» Solvent B: Water with 0.1% formic or 1% acetic acid[12]

o Gradient Example: Start with 5% A, increase to 15% A over 45 minutes, then to 20% A
over 15 minutes, followed by a wash and re-equilibration step.[12] The gradient must be
optimized to achieve baseline separation of laricitrin from other compounds.

o Flow Rate: 1.0 mL/min.[12]
o Injection Volume: 10-20 pL.

o Detection: Monitor at a wavelength suitable for flavonols, typically around 360-370 nm.[11]
[13]
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e Analysis:

o Inject the standard solutions to establish the calibration curve (peak area vs.
concentration).

o Inject the prepared sample extract.

o lIdentify the laricitrin peak in the sample chromatogram by comparing its retention time
with that of the standard.

o Quantify the amount of laricitrin in the sample by interpolating its peak area on the
calibration curve. The results can be expressed as mg of laricitrin per gram of dry weight
(mg/g DW).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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